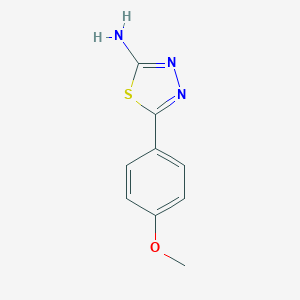

(S)-1-Boc-2-hydroxymethyl-piperazine

描述

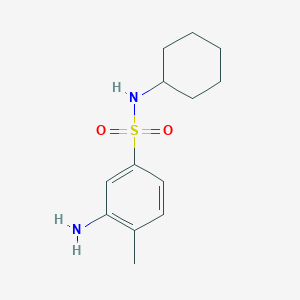

Piperazine derivatives are a significant class of compounds with a wide range of applications in medicinal chemistry. They are known for their versatility and are used as intermediates in the synthesis of various pharmaceutical agents. The compound "(S)-1-Boc-2-hydroxymethyl-piperazine" is not directly mentioned in the provided papers, but the papers do discuss various piperazine derivatives and their synthesis, which can provide insights into the synthesis and properties of related compounds.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution, while alkylene di-acyl-di-(1-methyl piperazides) are obtained by reacting 1-methyl piperazine with dibasic acid chlorides in a benzene solution . Another study describes the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through a multi-step process including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis . These methods highlight the reactivity of piperazine and its ability to form various substituted derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex and is often confirmed using spectroscopic methods such as IR, 1H-NMR, and 13C-NMR. For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed using these techniques . Additionally, the asymmetric unit of a piperazine-1,4-diium compound comprises a piperazine cation, a benzene sulfonate anion, and a water molecule, with an extensive network of intermolecular hydrogen bonds . These structural analyses are crucial for understanding the molecular interactions and properties of piperazine derivatives.

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions, which are essential for their transformation into pharmacologically active compounds. The synthesis of bis(heteroaryl)piperazines (BHAPs), for example, involves the replacement of substituted aryl moieties with substituted indoles, resulting in compounds with significant potency against HIV-1 reverse transcriptase . Another study describes the Mannich reaction to produce novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine . These reactions demonstrate the chemical versatility of piperazine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and substituents. For instance, the extensive hydrogen bonding network in the crystal structure of a piperazine-1,4-diium compound affects its solubility and stability . The pharmacological properties, such as antidepressant and antianxiety activities, are also determined by the chemical structure of the piperazine derivatives, as seen in the evaluation of novel oxazoline-methyl piperazine compounds . Additionally, the interaction of 1-(m-trifluoromethylphenyl)-piperazine with serotonin receptors in the brain, which affects serotonin turnover, is a direct result of its chemical properties .

科研应用

Synthesis of Differentially Protected Piperazines : Gao and Renslo (2007) discussed the efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines. These synthetic building blocks are important for the preparation of biologically active compounds and for constructing combinatorial libraries, highlighting their significance in pharmaceutical research and development (Gao & Renslo, 2007).

Characterization and Biological Evaluation : Kulkarni et al. (2016) synthesized and characterized derivatives of N-Boc piperazine. They conducted X-ray diffraction studies and evaluated the antibacterial and antifungal activities of these compounds, indicating their potential in developing new antimicrobial agents (Kulkarni et al., 2016).

Construction of Piperazin-1-ylmethyl Biaryl Libraries : Spencer et al. (2011) synthesized Boc-protected (piperazin-1-ylmethyl)biaryls using a microwave-mediated Suzuki–Miyaura coupling. This process is crucial for the development of biaryl libraries, which are essential in pharmaceutical research for discovering new drug candidates (Spencer et al., 2011).

Peptide Derivatization for Mass Spectrometry : Qiao et al. (2011) used piperazine-based derivatives for the derivatization of carboxyl groups on peptides. This enhances the ionization efficiency in mass spectrometry, thereby improving the analysis of peptides and proteins in proteome research (Qiao et al., 2011).

Synthesis of 2-Substituted Piperazines : Berkheij et al. (2005) described an efficient route for synthesizing 2-substituted piperazine, a class of compounds with pharmaceutical relevance. This process involves α-lithiation of N-Boc piperazines, followed by reactions with various electrophiles (Berkheij et al., 2005).

Novel Sulphanamides with Oxadiazole Nucleus : Sanjeevarayappa et al. (2016) developed new amides containing oxadiazole derivatives using N-Boc piperazine as a starting material. These compounds exhibited antibacterial and anthelmintic activities, highlighting their potential in creating new therapeutic agents (Sanjeevarayappa et al., 2016).

Solubility Studies in Supercritical Carbon Dioxide : Uchida et al. (2004) measured the solubility of (S)-Boc-piperazine in supercritical carbon dioxide. Such studies are crucial for understanding the physicochemical properties of pharmaceutical compounds, influencing their formulation and delivery (Uchida et al., 2004).

Anticonvulsant Activity of Kojic Acid Derivatives : Aytemir et al. (2010) synthesized derivatives of 3-hydroxy-6-hydroxy-methyl-2-substituted 4H-pyran-4-one using piperazine derivatives and evaluated their anticonvulsant activities. This research contributes to the development of new anticonvulsant drugs (Aytemir et al., 2010).

Synthesis of Novel Radioprotective Agents : Filipová et al. (2020) designed and synthesized novel 1-(2-hydroxyethyl)piperazine derivatives as potential radioprotective agents. This research is significant in developing treatments for radiation exposure (Filipová et al., 2020).

Safety And Hazards

Check material safety data sheets (MSDS) for information on its toxicity, flammability, and other safety-related properties.

Remember to critically analyze all the papers you find, and ensure they are from reputable sources. For formatting, each of these sections can be a subheading in your final report. Under each subheading, provide a detailed paragraph that summarizes your findings.

Please note that this is a general guide and the specifics might vary depending on the nature of the compound and the focus of your research. Always consult with your research advisor or a subject matter expert when conducting a comprehensive analysis.

性质

IUPAC Name |

tert-butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPPNDHZUPIXJM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628734 | |

| Record name | tert-Butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Boc-2-hydroxymethyl-piperazine | |

CAS RN |

1030377-21-9 | |

| Record name | tert-Butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-Boc-2-hydroxymethyl-piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)

![(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B110990.png)